
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.18 g/mol This compound is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and an isothiocyanate group (-NCS) attached to a benzene ring
Preparation Methods
The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-nitro-3-(trifluoromethyl)aniline.
Reagent: Thiophosgene (CSCl2).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Chemical Reactions Analysis
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It can react with primary amines to form thiourea derivatives. For example: [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NHC(=S)N(4-Nitro-3-(trifluoromethyl)phenyl)} ] where R represents the side chain of an amino acid in a protein or peptide.
-
Addition Reactions: : It can participate in addition reactions with nucleophiles due to the electrophilic nature of the isothiocyanate group.
Common reagents used in these reactions include primary amines, alcohols, and thiols. The major products formed are typically thiourea derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent for labeling and modifying proteins.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules, such as photoinduced electron transfer (PET) sensors.
Medicinal Chemistry: It is explored for its potential use in the development of new pharmaceuticals due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical research .
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isothiocyanate: This compound lacks the nitro group but retains the trifluoromethyl and isothiocyanate groups.
3-(Trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
The presence of the nitro group in this compound makes it more reactive and versatile in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-isothiocyanato-1-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)6-3-5(12-4-16)1-2-7(6)13(14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYAODGOWYSYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.